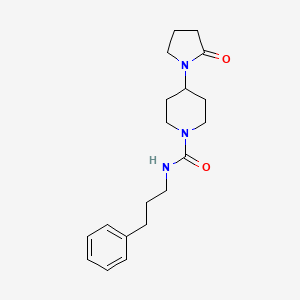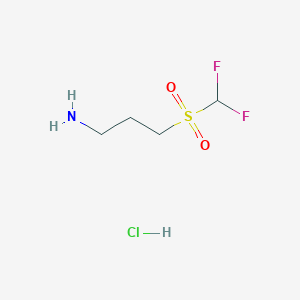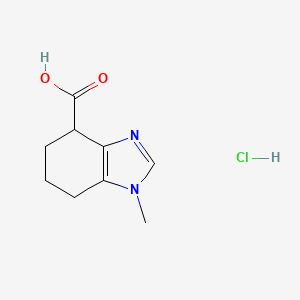![molecular formula C23H21N5O3S2 B2521529 3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892747-43-2](/img/structure/B2521529.png)
3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Serotonin Receptor Antagonism
This compound is part of a broader category of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, studied for their potential as serotonin 5-HT6 receptor antagonists. These compounds exhibit significant binding affinity and the ability to inhibit cellular responses to serotonin, with specific derivatives showing high activity and selectivity towards the 5-HT6 receptor. Such properties make them promising candidates for the development of new therapeutic agents targeting neurological and psychiatric disorders (Ivachtchenko et al., 2010).
Heterocyclic Chemistry and Synthetic Utility
The synthetic versatility of related heteroaromatic azido compounds has been demonstrated through the preparation of various 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines. These processes involve reactions of active methylene nitriles with azido-substituted thiophenes, showcasing the compound's role in generating diverse heterocyclic structures with potential applicability in medicinal chemistry and materials science (Westerlund, 1980).
Crystal Structure and Molecular Interactions
Investigations into compounds with similar structural motifs have provided insights into their crystal structures and molecular interactions, such as hydrogen bonding and π-stacking. These studies not only advance our understanding of the chemical and physical properties of these compounds but also aid in the design of molecules with desired pharmacological activities (Repich et al., 2017).
Antimicrobial Activities
The antimicrobial potential of triazole derivatives, including those structurally related to the compound , has been explored. These studies have identified several derivatives exhibiting good to moderate activities against a range of microorganisms, underscoring the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Innovative Synthesis Methods
Research has also focused on novel synthetic methods for creating fused heterocycles, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, incorporating phenylsulfonyl moieties. These methods enhance the efficiency of synthesizing complex molecules, potentially leading to new drugs with improved pharmacological profiles (Salem et al., 2015).
Propiedades
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-4-31-17-9-7-16(8-10-17)24-21-20-18(11-12-32-20)28-22(25-21)23(26-27-28)33(29,30)19-13-14(2)5-6-15(19)3/h5-13H,4H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGMNCOZNVJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)


![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)


![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)

![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)
![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)

